molecular formula C23H28N2O4 B4626840 2-methoxyethyl 4-(3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)ureido)benzoate

2-methoxyethyl 4-(3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)ureido)benzoate

Cat. No.: B4626840
M. Wt: 396.5 g/mol
InChI Key: RJOLMOXJNKMTBQ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique molecular structure, which includes a methoxyethyl group, a ureido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-(3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)ureido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ureido Group: The ureido group can be introduced through the reaction of an isocyanate with an amine. For example, reacting 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine with an appropriate isocyanate under controlled conditions.

    Esterification: The benzoate ester can be formed by reacting the resulting ureido compound with 4-hydroxybenzoic acid in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Methoxyethyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-(3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)ureido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the benzoate ester, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or ureido derivatives.

Scientific Research Applications

2-methoxyethyl 4-(3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)ureido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-(3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)ureido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the symptoms or progression of these conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 4-(3-(4-methoxyphenyl)propan-2-yl)ureido)benzoate
  • 2-methoxyethyl 4-(3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)ureido)benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxyethyl group, ureido group, and benzoate ester in a single molecule makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxyethyl 4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)18-7-6-8-19(15-18)23(3,4)25-22(27)24-20-11-9-17(10-12-20)21(26)29-14-13-28-5/h6-12,15H,1,13-14H2,2-5H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLMOXJNKMTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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